REACTION_CXSMILES
|
[CH2:1]([O:5][C:6](=[O:20])[C:7]([C:18]#[N:19])=[C:8]([CH3:17])[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)CCC.C(OC(=O)C(C#N)=C(C1C=CC=CC=1)C1C=CC=CC=1)C.C(OC(=O)C(C#N)=C(C1C=CC=CC=1)C1C=CC=CC=1)CCCCC(C)C>>[CH3:1][O:5][C:6](=[O:20])[C:7]([C:18]#[N:19])=[C:8]([CH3:17])[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1
|
Name
|
a-cyano-β-methyl-4-methoxy cinnamic acid butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C(=C(C1=CC=C(C=C1)OC)C)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=C(C1=CC=CC=C1)C1=CC=CC=C1)C#N)=O
|
Name
|
a-cyano-β-phenyl cinnamic acid isooctyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(C)C)OC(C(=C(C1=CC=CC=C1)C1=CC=CC=C1)C#N)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(C(=C(C1=CC=C(C=C1)OC)C)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |